N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide

Übersicht

Beschreibung

N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to form micelles and its effectiveness in reducing surface tension in aqueous solutions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide can be synthesized through the quaternization of triethanolamine with ethyl bromide. The reaction typically involves the following steps:

Reactants: Triethanolamine and ethyl bromide.

Solvent: The reaction is often carried out in an organic solvent such as ethanol.

Conditions: The mixture is heated under reflux conditions to facilitate the reaction.

Product Isolation: The product is then isolated by precipitation or extraction methods.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization processes to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions.

Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while reactions with amines can yield substituted ammonium compounds.

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide is primarily used as a reagent in biochemical assays. Its ability to interact with biological membranes allows researchers to study membrane dynamics and permeability.

Case Study: Membrane Interaction

A study demonstrated that this compound can effectively modulate the permeability of lipid bilayers, providing insights into drug delivery mechanisms. Researchers observed that varying concentrations of the compound influenced the fluidity and stability of the membranes, which is critical for understanding drug absorption processes.

Pharmaceutical Development

In pharmaceutical research, this compound serves as an active ingredient in formulations aimed at enhancing drug solubility and bioavailability. Its quaternary ammonium structure allows it to act as a surfactant, improving the dispersion of hydrophobic drugs.

Case Study: Drug Formulation

A formulation study involving this compound revealed its effectiveness in increasing the solubility of poorly soluble drugs. The results indicated a significant enhancement in the dissolution rate, which is essential for oral bioavailability.

Toxicological Assessments

This compound has been evaluated for its potential toxicological effects in various biological systems. Its interactions with cellular components make it a candidate for studies assessing cytotoxicity and cellular responses to chemical exposure.

Case Study: Cytotoxicity Evaluation

Research conducted on human cell lines showed that while this compound exhibited some cytotoxic effects at high concentrations, it also demonstrated protective effects against oxidative stress at lower doses. This dual action highlights its potential use in therapeutic applications.

Environmental Impact Studies

The compound has also been investigated for its environmental implications, particularly regarding its degradation products and their effects on aquatic systems. Understanding these interactions is crucial for assessing the safety of using such compounds in industrial applications.

Case Study: Environmental Toxicology

A study focused on the degradation pathways of this compound in aquatic environments revealed that while it degrades relatively quickly, some byproducts may pose risks to aquatic life. This finding emphasizes the need for careful monitoring when using this compound in industrial settings.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Studies | Membrane dynamics and permeability | Modulates lipid bilayer permeability |

| Pharmaceutical Development | Enhances drug solubility and bioavailability | Improves dissolution rates of hydrophobic drugs |

| Toxicological Assessments | Evaluates cytotoxicity and cellular responses | Exhibits protective effects against oxidative stress |

| Environmental Impact | Assesses degradation products and ecological risks | Quick degradation but potential risks from byproducts |

Wirkmechanismus

The mechanism of action of N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide involves its interaction with lipid membranes. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophilic and hydrophobic regions of the molecule, which allow it to interact with both water and lipid components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Ethyl-2-hydroxy-N,N-dimethylethanaminium Chloride

- N-Ethyl-2-hydroxy-N,N-dimethylethanaminium Iodide

- N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine

Uniqueness

N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications. Additionally, its bromide ion enhances its reactivity in substitution reactions compared to similar compounds with different counterions.

Biologische Aktivität

N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium bromide, also known by its CAS number 70711-61-4, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial activity, cytotoxicity, and its role in drug delivery systems.

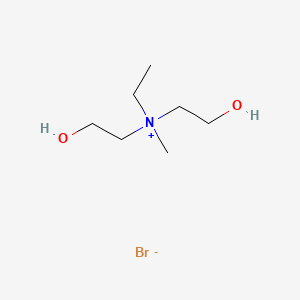

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₈BrNO₃

- Molecular Weight : 228.14 g/mol

The compound features a quaternary ammonium structure, which is often associated with antimicrobial properties due to its ability to disrupt microbial cell membranes.

Antimicrobial Activity

Recent studies have indicated that quaternary ammonium compounds (QACs) possess significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Case Studies

- Study on Antimicrobial Efficacy :

- Mechanism of Action :

Cytotoxicity Studies

While the antimicrobial properties are promising, it is crucial to assess the cytotoxic effects of this compound on human cells.

Findings

- Cell Viability Assays : In vitro studies using human cell lines (e.g., HeLa cells) indicated that at lower concentrations, the compound did not significantly affect cell viability. However, at higher concentrations (above 1 mM), a decrease in cell viability was observed .

Drug Delivery Applications

The unique properties of this compound also make it a candidate for drug delivery systems.

Research Insights

- Theranostic Applications : Recent research has explored the use of this compound in photo-triggered drug delivery systems. When combined with specific light-sensitive agents, it can facilitate targeted drug release in cancer therapy settings .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl-bis(2-hydroxyethyl)-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO2.BrH/c1-3-8(2,4-6-9)5-7-10;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDZIEUIVWYSCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CCO)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747761 | |

| Record name | N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70711-61-4 | |

| Record name | N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.